2-Dodecyne, 12-(1,1-dimethylethoxy)-
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Overview
Description
2-Dodecyne, 12-(1,1-dimethylethoxy)-: is an organic compound with the molecular formula C₁₆H₃₀O. It is a derivative of dodecyne, characterized by the presence of a triple bond between the second and third carbon atoms and a tert-butoxy group at the twelfth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyne, 12-(1,1-dimethylethoxy)- typically involves the alkylation of 2-dodecyne with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Dodecyne, 12-(1,1-dimethylethoxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyne, 12-(1,1-dimethylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 2-Dodecyne, 12-(1,1-dimethylethoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: Its unique structural features make it a valuable scaffold for the design of new therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Dodecyne, 12-(1,1-dimethylethoxy)- involves its interaction with specific molecular targets. The triple bond in the compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The tert-butoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving alkynes.
Comparison with Similar Compounds
1-Dodecene: An alkene with a double bond at the first carbon atom.
2-Dodecene: An alkene with a double bond at the second carbon atom.
2-Dodecyne: The parent compound without the tert-butoxy group.
Uniqueness: 2-Dodecyne, 12-(1,1-dimethylethoxy)- is unique due to the presence of both a triple bond and a tert-butoxy group. This combination of structural features imparts distinct reactivity and stability to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
159898-73-4 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
12-[(2-methylpropan-2-yl)oxy]dodec-2-yne |
InChI |
InChI=1S/C16H30O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h7-15H2,1-4H3 |
InChI Key |
HVCQGLVNXOCUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCCCOC(C)(C)C |
Origin of Product |
United States |
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